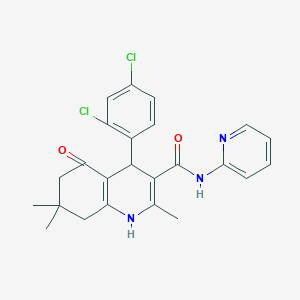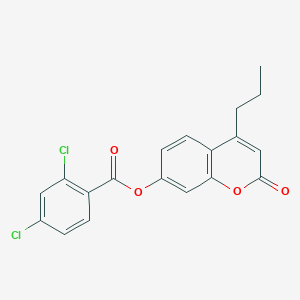![molecular formula C14H14BrN3OS2 B5015644 3-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenol hydrobromide](/img/structure/B5015644.png)
3-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenol hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenol hydrobromide, also known as MTT, is a chemical compound that has been widely used in scientific research for many years. MTT is a yellow water-soluble compound that is commonly used as a reagent to measure the viability and proliferation of cells in vitro.
Mecanismo De Acción
The mechanism of action of 3-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenol hydrobromide is based on the ability of mitochondrial dehydrogenases to reduce this compound to formazan. Mitochondrial dehydrogenases are enzymes that are present in the mitochondria of living cells. These enzymes are involved in the electron transport chain, which is responsible for generating ATP, the energy currency of the cell. The reduction of this compound to formazan by mitochondrial dehydrogenases is a measure of the metabolic activity of the cell.
Biochemical and Physiological Effects:
This compound is a non-toxic compound that does not affect the viability or proliferation of cells. The this compound assay is a reliable and sensitive method for measuring the metabolic activity of cells in vitro. The assay can be used to measure the effects of drugs, toxins, and other treatments on cell viability and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The 3-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenol hydrobromide assay has several advantages over other cell viability assays. It is a simple and reliable method that can be performed in a short period of time. The assay is also relatively inexpensive and requires only a small amount of reagent. However, the this compound assay has some limitations. The assay can only be used to measure the metabolic activity of living cells and cannot distinguish between viable and non-viable cells. The assay is also sensitive to the pH of the culture medium and the presence of other compounds that can interfere with the reduction of this compound.
Direcciones Futuras
There are several future directions for the use of 3-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenol hydrobromide in scientific research. One direction is the development of new methods for measuring cell viability and proliferation. Another direction is the use of this compound in the development of new drugs and treatments for various diseases. This compound can also be used in the study of mitochondrial function and dysfunction in various cell types. Finally, the use of this compound in the development of new diagnostic tools for various diseases is another future direction for this compound.
Conclusion:
In conclusion, this compound, also known as this compound, is a widely used reagent in scientific research for measuring the viability and proliferation of cells in vitro. The this compound assay is a reliable and sensitive method for measuring the metabolic activity of cells. The synthesis method of this compound is relatively simple and inexpensive. This compound has several advantages over other cell viability assays, but also has some limitations. There are several future directions for the use of this compound in scientific research, including the development of new methods for measuring cell viability and proliferation, the use of this compound in the development of new drugs and treatments, and the study of mitochondrial function and dysfunction.
Métodos De Síntesis
3-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenol hydrobromide is synthesized by the reaction of 3-methyl-2-benzothiazolinone hydrazone hydrochloride with 2,4-dimethylaniline in the presence of sodium hydroxide. The resulting product is then treated with hydrobromic acid to produce this compound.
Aplicaciones Científicas De Investigación
3-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenol hydrobromide is widely used in scientific research to measure the viability and proliferation of cells in vitro. The this compound assay is a colorimetric assay that measures the activity of mitochondrial dehydrogenases in living cells. The assay is based on the ability of viable cells to convert this compound into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells in the culture.
Propiedades
IUPAC Name |
3-[[4-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3-thiazol-2-yl]amino]phenol;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS2.BrH/c1-8-13(20-9(2)15-8)12-7-19-14(17-12)16-10-4-3-5-11(18)6-10;/h3-7,18H,1-2H3,(H,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBVARVQWRMPQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=CSC(=N2)NC3=CC(=CC=C3)O.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-1-{1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}-N-methylmethanamine](/img/structure/B5015562.png)
![N-methyl-1-[1-(4-morpholinyl)cyclohexyl]-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)methanamine](/img/structure/B5015577.png)

![(3aS*,6aR*)-3-(2-pyridinylmethyl)-5-(1-pyrrolidinylsulfonyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5015596.png)
![2-(3-fluorophenyl)-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylonitrile](/img/structure/B5015600.png)
![4-bromo-2-chloro-1-[2-(4-ethoxyphenoxy)ethoxy]benzene](/img/structure/B5015613.png)



![3-bromo-N-[3-(4-morpholinyl)propyl]-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5015648.png)


![4-[2-(1,2-dihydro-1-acenaphthylenylsulfinyl)ethyl]pyridine](/img/structure/B5015664.png)
![2-bromo-N-[({4-[(phenylacetyl)amino]phenyl}amino)carbonothioyl]benzamide](/img/structure/B5015670.png)